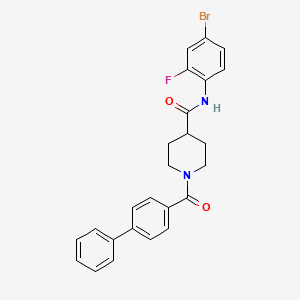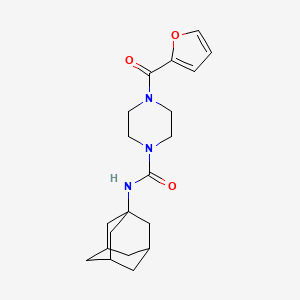![molecular formula C14H20N4OS B4063880 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B4063880.png)
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
描述
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
作用机制
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the phosphorylation of downstream signaling molecules, which ultimately leads to the activation of various transcription factors and the expression of genes involved in B-cell survival and proliferation. TAK-659 binds to the ATP-binding site of BTK, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent biochemical and physiological effects in various preclinical studies. It has been shown to inhibit B-cell activation and proliferation, which ultimately leads to the suppression of the immune response. TAK-659 has also been shown to induce apoptosis in B-cells, which is a process of programmed cell death that is essential for the maintenance of homeostasis in the immune system. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. TAK-659 is also highly soluble in water, which makes it easy to prepare and use in various experimental settings. However, there are also limitations to the use of TAK-659 in lab experiments. It has a short half-life, which requires frequent dosing in in vivo studies. Additionally, TAK-659 has not been extensively studied in humans, which limits its translational potential.
未来方向
There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that include TAK-659 for the treatment of various B-cell malignancies. Another area of research is the investigation of the potential use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is a need for further studies to determine the safety and efficacy of TAK-659 in human clinical trials.
科学研究应用
TAK-659 has been extensively studied for its potential applications in various fields, including cancer therapy, autoimmune diseases, and inflammatory disorders. It has been shown to be a potent inhibitor of BTK, which is a critical component of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
属性
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-9-15-11(8-20-9)13(19)18(5)7-10-6-12(17-16-10)14(2,3)4/h6,8H,7H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLDNEYODLFIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)CC2=CC(=NN2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4063806.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)

![2,6-dimethyl-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}quinoline](/img/structure/B4063829.png)
![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)

![1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4063847.png)
![{3-(2-fluorobenzyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4063854.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)


![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B4063870.png)
